molecular formula C9H13ClN2O2 B1523033 5-Amino-2-methoxy-N-methylbenzamide hydrochloride CAS No. 194025-87-1

5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B1523033
CAS No.: 194025-87-1
M. Wt: 216.66 g/mol
InChI Key: BMNFGGLQZXUXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Crystallographic Analysis and Bonding Patterns

The crystallographic data for this compound are not explicitly reported in the literature. However, insights can be drawn from related benzamide derivatives. Benzamides typically crystallize in monoclinic or orthorhombic systems, with hydrogen bonding playing a critical role in stabilizing crystal lattices.

Key Bonding Interactions
  • Amide Group : The N–H bond in the benzamide moiety participates in intermolecular hydrogen bonding, forming chains or sheets. This interaction is essential for the crystal’s cohesion.
  • Methoxy Group : The electron-donating methoxy substituent at the ortho position may influence π-π stacking or dipole interactions, affecting crystal packing.
  • Hydrochloride Salt : The hydrochloride form introduces ionic interactions between the protonated amine and chloride ions, which likely dominate the crystal’s stabilization.
Interaction Type Impact on Crystal Structure Example from Related Compounds
N–H⋯O Hydrogen Bonding Forms linear or helical chains Observed in benzamide polymorphs
Ionic Interactions (N+–Cl−) Enhances lattice energy and thermal stability Common in hydrochloride salts
π-π Stacking Stabilizes aromatic regions Noted in substituted benzamides
Comparative Crystallographic Trends
  • Substituent Effects : The ortho-methoxy group may hinder close packing compared to para substituents, as seen in 5-amino-2-chloro-N-methylbenzamide.
  • Hydrogen Bonding Networks : The presence of multiple H-bond donors (amine, amide) in this compound likely creates a more complex network than simpler benzamides.

Spectroscopic Identification (NMR, IR, UV-Vis)

Spectroscopic data for this compound are limited, but extrapolation from structurally similar derivatives provides a framework for analysis.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) :

  • Amino Proton : Absent due to protonation in the hydrochloride form.
  • Methoxy Group : A singlet (~3.8–3.9 ppm) for the O–CH₃ group.
  • Methyl Group (N-CH₃) : A singlet (~2.9–3.1 ppm) for the N-methyl moiety.
  • Aromatic Protons : Split into multiplets depending on substituent positions. For example, the meta protons to the methoxy group may resonate at ~6.8–7.1 ppm.

Carbon NMR (¹³C NMR) :

  • Amide Carbonyl : ~165–170 ppm, consistent with benzamide derivatives.
  • Aromatic Carbons : Shifts vary with substituent electronic effects. The methoxy group deshields adjacent carbons (~150–155 ppm).
Proton/Carbon Expected Chemical Shift (ppm) Source
O–CH₃ (¹H) 3.8–3.9
N–CH₃ (¹H) 2.9–3.1
Amide C=O (¹³C) 165–170
Aromatic C (¹³C) 110–155
Infrared (IR) Spectroscopy
  • Amide I Band : Strong absorption at ~1650–1680 cm⁻

Properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-9(12)7-5-6(10)3-4-8(7)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFGGLQZXUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Activation

  • Starting Material: 2-Amino-5-methoxybenzoic acid is the common precursor.
  • Activation Reagent: 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid group, forming a reactive intermediate (an imidazolide), which facilitates the subsequent amidation step.

Amidation Reaction

  • Nucleophile: Methylamine is introduced to react with the activated intermediate.
  • Solvent: Tetrahydrofuran (THF) is commonly employed as the solvent.
  • Conditions: The reaction is conducted at room temperature (~20°C) under an inert atmosphere (e.g., nitrogen) to avoid moisture and oxygen interference.
  • Duration: Typically 3 hours to ensure complete conversion.

Product Isolation

  • After the amidation, the product is isolated and converted to its hydrochloride salt, often by treatment with hydrochloric acid in an appropriate solvent.
  • Purification methods include recrystallization to achieve high purity.

Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Notes
1 2-Amino-5-methoxybenzoic acid + 1,1'-carbonyldiimidazole in THF, 20°C, inert atmosphere Activated intermediate (imidazolide) Activation of carboxylic acid
2 Intermediate + methylamine in THF, 20°C, 3 h 5-Amino-2-methoxy-N-methylbenzamide Amidation reaction
3 Product + HCl (in solvent) 5-Amino-2-methoxy-N-methylbenzamide hydrochloride Salt formation and purification

Literature and Research Findings

  • Morgentin et al. (2012) report a synthesis route using 2-amino-5-methoxybenzoic acid activated by 1,1'-carbonyldiimidazole in THF, followed by reaction with methylamine, yielding the target compound with a yield of approximately 61% under mild conditions.
  • The reaction benefits from the use of CDI as an activating agent due to its efficiency and mild reaction conditions, avoiding the need for harsher reagents or elevated temperatures.
  • The inert atmosphere prevents side reactions such as oxidation of the amino group or hydrolysis of intermediates.

Summary Table of Key Parameters

Parameter Description Typical Values/Conditions
Starting material 2-Amino-5-methoxybenzoic acid Purity > 98%
Activation reagent 1,1'-Carbonyldiimidazole (CDI) Stoichiometric or slight excess
Solvent Tetrahydrofuran (THF) Anhydrous, inert atmosphere
Temperature Ambient (20°C) Room temperature
Reaction time Amidation step ~3 hours
Nucleophile Methylamine Stoichiometric or slight excess
Product isolation Acidification with HCl, recrystallization Yields ~61% reported
Purification techniques Recrystallization, possibly chromatography To achieve high purity

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Aniline derivatives

  • Substitution: Hydroxylated or halogenated products

Scientific Research Applications

Antipsychotic Activity

Recent studies have indicated that derivatives of 5-amino-2-methoxy-N-methylbenzamide hydrochloride exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. These compounds have shown promise in models of antipsychotic activity, suggesting their potential use in treating conditions such as schizophrenia and bipolar disorder. For instance, compounds with similar structures have been reported to demonstrate significant selectivity and potency at the 5-HT2C receptor, which is linked to mood regulation and psychotic disorders .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its selective action on serotonin receptors could lead to advancements in understanding mood disorders and developing targeted therapies that minimize side effects associated with broader-spectrum antipsychotics .

Respiratory Diseases

There is emerging interest in the role of compounds like this compound in treating respiratory syncytial virus (RSV) infections. Research indicates that modifications of benzamide derivatives can enhance antiviral activity, making them suitable for further exploration in respiratory therapies .

Case Study 1: Serotonin Receptor Agonism

A study focused on the design of N-substituted derivatives of phenylcyclopropylmethylamines revealed that modifications similar to those found in this compound significantly enhanced selectivity for the 5-HT2C receptor over other serotonin receptors. The findings demonstrated an EC50 value of approximately 23 nM, indicating potent agonistic activity, which could be leveraged for therapeutic applications .

Case Study 2: Antiviral Activity

In a separate investigation into antiviral compounds, derivatives resembling this compound were tested against RSV. The results indicated that these compounds could inhibit viral replication effectively, suggesting a novel therapeutic pathway for treating viral respiratory infections .

Mechanism of Action

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is compared with similar compounds such as 2-Amino-5-methoxybenzamide and 2-Amino-5-chloro-N-methoxy-N-methylbenzamide. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

N-(5-Cyanononan-5-yl)benzamide
  • Structure: Benzamide core with a cyano-substituted aliphatic chain.
  • Synthetic Role: Acts as an intermediate in α-amino acid synthesis. The benzoyl group facilitates nitrile hydrolysis via oxazoline intermediates, a mechanism critical for generating α-amino acids .
  • Key Difference: Unlike 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, this compound lacks aromatic methoxy and methylamine groups, which influence electronic properties and reactivity.
5-Amino-2-methylbenzothiazole Dihydrochloride
  • Structure : Benzothiazole ring with a methyl group at the 2-position and an amine at the 5-position.
  • Properties: The dihydrochloride salt increases aqueous solubility compared to monohydrochlorides.
  • Application: Benzothiazoles are often explored in medicinal chemistry for antimicrobial or anticancer activity, whereas benzamides like this compound may prioritize synthetic utility.

Heterocyclic Analogues

Oxazole Derivatives (e.g., 5-Phenyl-2-piperonyloxazole Hydrochloride)
  • Structure : Oxazole ring substituted with phenyl and piperonyl groups.
  • Thermal Stability : Hydrochloride salts of oxazoles exhibit high melting points (e.g., 193°C decomposition for 5-phenyl-2-piperonyloxazole hydrochloride) compared to benzamides, which may reflect stronger ionic interactions in the solid state .
  • Electronic Effects : The oxazole’s electron-deficient ring contrasts with the electron-rich benzamide core, affecting reactivity in nucleophilic substitutions.
Benzimidazole, 5-Amino-, Hydrochloride
  • Structure : Benzimidazole ring with a primary amine at the 5-position.
  • Biological Relevance : Benzimidazoles are privileged scaffolds in drug design (e.g., antiparasitic agents). The absence of a methoxy group and benzamide linkage distinguishes this compound from the target molecule .

Substituent-Driven Property Variations

The table below summarizes key differences in physicochemical and functional properties:

Compound Name Core Structure Key Substituents Melting Point (°C) Primary Application
5-Amino-2-methoxy-N-methylbenzamide HCl Benzamide 2-OCH₃, 5-NH₂, N-CH₃ Not reported Synthetic intermediate
5-Phenyl-2-piperonyloxazole HCl Oxazole 5-Ph, 2-piperonyl 193 (decomp.) Material science
5-Amino-2-methylbenzothiazole diHCl Benzothiazole 2-CH₃, 5-NH₂ Not reported Medicinal chemistry
N-(5-Cyanononan-5-yl)benzamide Benzamide Aliphatic cyano chain Not reported Amino acid synthesis

Research Findings and Functional Insights

  • Benzamide vs.
  • Salt Forms: Dihydrochloride salts (e.g., 5-Amino-2-methylbenzothiazole diHCl) offer higher solubility but may complicate crystallization processes compared to monohydrochlorides .
  • Synthetic Utility : Benzamide derivatives like the target compound are favored in stepwise syntheses due to the hydrolytic stability of the amide bond, whereas oxazoles require controlled conditions to prevent ring opening .

Biological Activity

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2·HCl. The compound features an amino group, a methoxy group, and a methyl group attached to a benzene ring. These functional groups are crucial for its biological interactions and pharmacological effects.

Property Value
Molecular FormulaC9H12N2O2·HCl
Molecular Weight202.66 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and methoxy groups enhances its binding affinity to these targets, which can lead to modulation of cellular signaling pathways and enzyme activity.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Interaction : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural signaling and potentially exhibiting neuroprotective effects.

Anti-Cancer Properties

Research has indicated that compounds similar to this compound exhibit anti-cancer activity through various mechanisms:

  • Colorectal Cancer : A related compound, 2-Methoxy-5-amino-N-hydroxybenzamide, has been reported to inhibit colon cancer cell growth by down-regulating cyclooxygenase-2 (COX-2) expression. This suggests that this compound may share similar pathways in inhibiting cancer cell proliferation .
  • Mechanisms : The anti-neoplastic effects are believed to be mediated through both COX-2-dependent and independent pathways, enhancing the death of cancer cells while reducing tumor growth in animal models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. It may modulate inflammatory responses by inhibiting key inflammatory mediators such as TNFα (tumor necrosis factor alpha) and COX-2, which are pivotal in sustaining cancer cell growth and survival .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that related compounds can significantly reduce the viability of various cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, compounds targeting COX-2 have shown effective inhibition of cell growth in colorectal cancer models .
  • In Vivo Studies : Animal studies involving murine models have revealed that these compounds can effectively reduce tumor sizes and inhibit metastasis when administered at therapeutic doses .
  • Comparative Studies : Comparative analyses with other benzamide derivatives indicate that the unique arrangement of functional groups in this compound enhances its lipophilicity and biological activity compared to structurally similar compounds.

Q & A

Q. What chromatographic techniques are effective for purifying this compound?

  • Methodological Answer : Silica gel column chromatography is widely used, with elution systems like ethyl acetate/hexane (1:3) or dichloromethane/methanol (95:5). emphasizes silica gel’s role in separating polar impurities, while reverse-phase HPLC (C18 columns) can resolve structural analogs . For hydrochloride salts, ensure mobile phases include 0.1% trifluoroacetic acid to enhance peak resolution .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Avoid exposure to light and moisture. recommends using desiccants and monitoring humidity levels during handling. Safety protocols include wearing nitrile gloves and working in fume hoods to minimize inhalation risks .

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C in DMSO-d₆) for structural confirmation. validates HPLC for quantifying purity (>98%), while DEPT-135 NMR can distinguish methyl and methoxy groups . Mass spectrometry (ESI-MS) confirms molecular weight accuracy (±1 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Compare substituent effects using SAR studies. For example, shows that replacing methoxy with hydroxy groups alters receptor binding due to hydrogen-bonding differences. Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to predict conformational changes . Cross-validate results with in vitro enzymatic assays (e.g., IC₅₀ measurements) .

Q. How can researchers design experiments to investigate interaction mechanisms with enzymatic targets?

  • Methodological Answer : Employ fluorescence polarization assays to study competitive binding with known inhibitors. suggests using X-ray crystallography to resolve co-crystal structures of the compound-enzyme complex. For transient interactions, surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff) . Pair with mutagenesis studies to identify critical amino acid residues .

Q. How do electronic and steric effects of substituents influence reactivity and pharmacological properties?

  • Methodological Answer : Use DFT calculations to map electron density distribution on the benzamide core. demonstrates that methoxy groups enhance electron donation, stabilizing intermediates in nucleophilic substitutions. Steric hindrance from methyl groups can be assessed via Hammett plots or comparative kinetics with bulkier analogs .

Q. What computational modeling approaches predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses. highlights the use of pharmacophore models to prioritize analogs with optimal steric and electronic profiles. Validate predictions with in vitro binding assays .

Q. What parameters ensure stoichiometric accuracy during hydrochloride salt formation?

  • Methodological Answer : Monitor pH during acidification (target pH 2–3 with HCl gas). recommends titrating with 1M HCl until precipitation completes. Use Karl Fischer titration to verify water content (<0.5%) and ensure equimolar protonation of the amino group .

Q. How can discrepancies in synthetic yields across studies be addressed?

  • Methodological Answer : Standardize reaction protocols (e.g., solvent purity, catalyst grade). shows that trace moisture in DMF reduces yields by 15–20%; thus, use molecular sieves for solvent drying. Reproduce results under controlled conditions (e.g., anhydrous N₂, reflux time ≥12 hours) and report deviations in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methoxy-N-methylbenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.